An In-Depth Technical Guide to 1H-Benzo[d]imidazol-7-amine dihydrochloride (CAS 4331-29-7): Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 1H-Benzo[d]imidazol-7-amine dihydrochloride (CAS 4331-29-7): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1H-Benzo[d]imidazol-7-amine dihydrochloride (CAS 4331-29-7), a pivotal heterocyclic compound in modern medicinal chemistry. The benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the compound's fundamental physicochemical properties, outlines robust synthetic and characterization workflows, and explores its significant applications, particularly in oncology research. By elucidating the causality behind experimental protocols and grounding claims in authoritative references, this guide serves as a practical and scientifically rigorous resource for leveraging this compound in a research and development setting.
Introduction to the Benzimidazole Scaffold
The benzimidazole ring system, an isomeric form of purine, is a cornerstone of heterocyclic chemistry and drug design.[3] Its structural and electronic similarity to endogenous biomolecules allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4] 1H-Benzo[d]imidazol-7-amine, often utilized as its more water-soluble dihydrochloride salt, represents a key intermediate and a fundamental building block.[5][6] Its strategic amino functionalization provides a reactive handle for the synthesis of complex, biologically active molecules, making it an invaluable tool for developing novel therapeutics.
Physicochemical and Structural Properties
1H-Benzo[d]imidazol-7-amine dihydrochloride is the salt form of the parent compound, 1H-Benzo[d]imidazol-7-amine. The conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve handling characteristics, which is achieved by treating a solution of the base compound with hydrochloric acid.[5][6]
| Property | Value | Source(s) |
| CAS Number | 4331-29-7 | [7][8][9] |
| Chemical Formula | C₇H₇N₃·2HCl | [9][10] |
| Molecular Weight | 206.07 g/mol (Dihydrochloride) 133.15 g/mol (Free Base) | [7][8] |
| Appearance | Solid (typically off-white to brown) | [7] |
| Synonyms | 1H-Benzimidazol-7-amine dihydrochloride; 7-Aminobenzimidazole dihydrochloride | [8][9] |
| Solubility | Soluble in polar solvents like water and alcohols | |
| Storage Conditions | Room temperature, protect from light, keep in an inert atmosphere | [7][8] |
| Purity | Typically available in >95% purity | [7] |
Synthesis and Characterization
The synthesis of the benzimidazole core is a well-established process in organic chemistry. The most common approach involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (Phillips condensation) or with an aldehyde in the presence of an oxidizing agent.[5][6][11]
General Synthetic Workflow
The creation of a substituted benzimidazole like 1H-Benzo[d]imidazol-7-amine involves a multi-step process that begins with appropriately substituted precursors and proceeds through cyclization to form the core heterocyclic ring, followed by purification and salt formation.
Caption: Generalized workflow for the synthesis of 1H-Benzo[d]imidazol-7-amine dihydrochloride.
Exemplary Synthetic Protocol
This protocol describes a general method for synthesizing a benzimidazole core, which can be adapted for 1H-Benzo[d]imidazol-7-amine by using 1,2,4-triaminobenzene (or a protected derivative) as the starting material.
Objective: To synthesize a 2-substituted benzimidazole derivative via acid-catalyzed condensation.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted o-phenylenediamine (1.0 equivalent) in a suitable solvent such as toluene or ethanol.[3]
-
Addition of Reagents: Add the corresponding carboxylic acid (1.0-1.2 equivalents) and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 equivalents).[3] The catalyst's role is to protonate the carbonyl group of the carboxylic acid, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.
-
Reaction: Heat the mixture to reflux for several hours (typically 2-12 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC). The prolonged heating is necessary to drive the dehydration and subsequent cyclization.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be isolated by filtration and washed with a non-polar solvent (e.g., cold hexane) to remove non-polar impurities.[3]
-
Purification: If no precipitate forms, or if the filtered solid requires further purification, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).[3]
-
Salt Formation: To obtain the dihydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent like methanol or isopropanol. Pass dry hydrogen chloride gas through the solution until precipitation is complete.[5][6] The resulting solid is then filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Analytical Characterization Workflow
Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step in the research process. A multi-technique approach is essential for unambiguous characterization.
Caption: Standard workflow for the analytical characterization of the synthesized compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule, ensuring the correct isomeric form has been synthesized.[6]
-
Mass Spectrometry: Provides the exact molecular weight, confirming the elemental composition of the compound.[6]
-
FT-IR Spectroscopy: Identifies characteristic functional groups present in the molecule, such as N-H and C=N bonds of the imidazole ring.
Applications in Drug Discovery and Research
The benzimidazole scaffold is a fertile ground for discovering new therapeutic agents. Derivatives of 1H-Benzo[d]imidazol-7-amine are investigated for a multitude of applications, with a significant focus on oncology.
Core Mechanism of Action: Topoisomerase I Inhibition
A primary mechanism through which many benzimidazole derivatives exert their anticancer effects is the inhibition of Human Topoisomerase I (Hu Topo I).[6][11]
-
Function of Topoisomerase I: This essential enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.
-
Inhibition by Benzimidazoles: Certain benzimidazole compounds act as interfacial inhibitors. They bind to the covalent complex formed between Topoisomerase I and DNA (the "cleavable complex"), preventing the enzyme from re-ligating the broken DNA strand.[6][11]
-
Cellular Consequence: This stabilized cleavable complex becomes a roadblock for the DNA replication machinery. When a replication fork collides with this complex, it leads to the formation of a permanent, lethal double-strand break, which triggers cell cycle arrest (often in the G2/M phase) and ultimately apoptosis.[6][11]
Caption: Pathway of anticancer activity via Topoisomerase I inhibition by benzimidazole derivatives.
Studies have shown that specific novel 1H-benzo[d]imidazoles can inhibit the relaxation of supercoiled DNA by Hu Topo I and exhibit potent growth inhibition (GI₅₀) against human cancer cell lines in the micromolar to nanomolar range.[6]
Key Experimental Protocols
Safety and Handling
1H-Benzo[d]imidazol-7-amine dihydrochloride is classified as hazardous. Adherence to strict safety protocols is mandatory.
| Safety Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7][8] |
| Signal Word | Warning | [7][8] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7][8] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [7][12] |
Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[13][14] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[12][15]
-
Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools (spatulas) for weighing and transferring.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[8][15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[13]
In Vitro Assay: DNA Relaxation (Topoisomerase I Inhibition)
This protocol provides a method to assess the inhibitory activity of a test compound against Topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. When run on an agarose gel, the compact supercoiled form (Form I) migrates faster than the relaxed, circular form (Form II). An effective inhibitor will prevent this conversion, resulting in a band that resembles the DNA-only control.
Methodology:
-
Reaction Setup: Prepare reaction mixtures on ice in microcentrifuge tubes. A typical 20 µL reaction includes:
-
Reaction Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.5)
-
Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg)
-
Test Compound (at various concentrations, dissolved in DMSO; ensure final DMSO concentration is ≤1%)
-
Human Topoisomerase I (1-2 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Essential Controls (Self-Validation):
-
Negative Control 1 (DNA only): Reaction mix with DNA but no enzyme or compound. (Should show only supercoiled DNA).
-
Negative Control 2 (DNA + Compound): Reaction mix with DNA and the highest concentration of the test compound, but no enzyme. (To check if the compound itself alters DNA mobility).
-
Positive Control (Enzyme Activity): Reaction mix with DNA and enzyme but no compound. (Should show complete or near-complete conversion to relaxed DNA).
-
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of a stop solution/loading dye (containing SDS to dissociate the enzyme from the DNA and a dye like bromophenol blue).
-
Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel in TBE or TAE buffer at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Compare the bands from the test compound lanes to the controls. The concentration at which the compound inhibits 50% of the DNA relaxation (IC₅₀) can be determined by quantifying the band intensities of the supercoiled and relaxed DNA forms.[6]
Conclusion and Future Perspectives
1H-Benzo[d]imidazol-7-amine dihydrochloride is more than a mere chemical intermediate; it is a gateway to a vast chemical space of biologically active molecules. Its utility in constructing novel Topoisomerase I inhibitors highlights its importance in the development of next-generation anticancer agents.[6][11] Future research will likely focus on using this scaffold to develop more selective and potent enzyme inhibitors, probes for chemical biology, and novel materials. The continued exploration of derivatives synthesized from this core structure promises to yield new insights into disease mechanisms and provide leads for future therapeutics.
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. Retrieved from [Link]
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American Elements. (n.d.). 1H-Benzo[d]imidazol-7-amine. Retrieved from [Link]
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Gaba, M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. Retrieved from [Link]
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ChemBK. (n.d.). 1H-Benzo[d]imidazol-7-amine. Retrieved from [Link]
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Ashok, S.R., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Retrieved from [Link]
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Gaba, M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. ResearchGate. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2020). Cholinesterases Inhibitory Activity of 1H-benzimidazole Derivatives. Retrieved from [Link]
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Semantic Scholar. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Retrieved from [Link]
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Parkinson, J., et al. (2023). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PMC. Retrieved from [Link]
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Baireddy, K. (2024). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). Indian Journal of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
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El-Sharkawy, M.A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Retrieved from [Link]
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El-Emam, A.A., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
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Contardi, L., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Retrieved from [Link]
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